molecular formula C14H22ClN3O2 B018745 Metoclopramide-d3 CAS No. 1216522-89-2

Metoclopramide-d3

Cat. No. B018745
M. Wt: 302.81 g/mol
InChI Key: TTWJBBZEZQICBI-HPRDVNIFSA-N
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Description

Metoclopramide-d3 is used as an internal standard for the quantification of metoclopramide . It is a dual antagonist of the serotonin (5-HT) receptor subtype 5-HT3 and dopamine D2 receptor . It also reversibly inhibits acetylcholinesterase (AChE) isolated from the human postmortem caudate nucleus . Formulations containing metoclopramide have been used in the treatment of gastroesophageal reflux disease (GERD) and diabetic gastroparesis .


Synthesis Analysis

The synthesis of Metoclopramide-d3 involves a previously published synthesis that was extensively modified in the final steps to increase the overall yield . The structure was verified by NMR and GC-MS .


Molecular Structure Analysis

The molecular formula of Metoclopramide-d3 is C14H19ClD3N3O2 . The InChi Code is InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 .


Chemical Reactions Analysis

Metoclopramide-d3 is intended for use as an internal standard for the quantification of metoclopramide by GC- or LC-MS . It is a dual antagonist of the serotonin (5-HT) receptor subtype 5-HT3 and dopamine D2 receptor .


Physical And Chemical Properties Analysis

Metoclopramide-d3 is a solid substance . It is slightly soluble in chloroform and methanol . The molecular weight is 302.8 .

Scientific Research Applications

  • Gastrointestinal Applications : Metoclopramide is known for its effectiveness in managing gastro-oesophageal reflux, gastric stasis, nausea, and vomiting. It acts as a selective gut motility stimulant and a 5-HT3 receptor antagonist, which are properties crucial for its role in these conditions (S. Gj & King Fd, 1988). It also stimulates upper gut motility, which is beneficial for preventing nausea and vomiting due to 5-HT4 receptor activation (G. Sanger, 1998).

  • Neurological Applications : Metoclopramide has shown potential in treating tardive dyskinesia and in suppressing trigeminovascular activation, providing an experimental basis for its role in migraine management (A. Shaughnessy, 1985); (Hacer Doğanay Aydin et al., 2017).

  • Antiemetic Agent : Its role as a potent antiemetic agent against cytotoxic drug-induced emesis is due to its properties as a gastric motility stimulant and 5-HT3 receptor antagonist (J. Bermudez et al., 1990).

  • Dopamine Receptor Antagonism : Metoclopramide's dopamine receptor antagonist activity is significant for treating gastrointestinal symptoms. However, its long-term or high-dose use may increase the risk of developing tardive dyskinesia, a serious neurological condition (D. Bhattacharjee et al., 2019); (A. Rao & M. Camilleri, 2010).

  • Pharmacokinetics Influenced by Genetic Polymorphisms : The pharmacokinetics of metoclopramide, such as its absorption and clearance, are significantly affected by CYP2D6 genetic polymorphisms (J. Bae et al., 2020).

  • Adverse Effects : While metoclopramide is effective in its therapeutic roles, it can cause adverse reactions like acute dystonic reactions, which can be misdiagnosed for other conditions. This highlights the need for careful use and monitoring (Nuray Can Uluğ & M. Uluğ, 2011).

properties

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWJBBZEZQICBI-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503914
Record name 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metoclopramide-d3

CAS RN

1216522-89-2
Record name 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Jamet, RR Kerr, S Staveris, L Jung… - Journal of Labelled …, 1986 - Wiley Online Library
… Metoclopramide-d3 with the three deuterium atoms in the methoxy function ortho to the benzamide group was synthesized. A previously published synthesis was followed but was …
SJ Taylor, AR Manara, J Brown - Journal of Parenteral and …, 2010 - Wiley Online Library
Background: We describe experience using the Cortrak nasointestinal feeding tube and prokinetics in critically ill patients with delayed gastric emptying. Methods: Patient cohorts fed via …
S Ge, SR Mendley, JG Gerhart… - Clinical and …, 2020 - Wiley Online Library
… Sample preparation included an extraction procedure using methanol containing metoclopramide-d3 as internal standard. Extracts were analyzed by high-performance liquid …
Number of citations: 6 ascpt.onlinelibrary.wiley.com
MKK Nielsen, M Nedahl, SS Johansen… - Drug Testing and …, 2018 - Wiley Online Library
In this study, we present the validation of an analytical method capable of quantifying 30 commonly encountered pharmaceuticals and metabolites in whole blood and brain tissue from …
O Raphaeli, L Statlender, C Hajaj, I Bendavid… - Nutrients, 2023 - mdpi.com
Background: The association between gastrointestinal intolerance during early enteral nutrition (EN) and adverse clinical outcomes in critically ill patients is controversial. We aimed to …
Number of citations: 2 www.mdpi.com
林冠蓁, 林明慧 - 家庭醫學與基層醫療, 2022 - wd.vghtpe.gov.tw
性. 中樞性一般指影響腦部反射中樞的疾病, 如腦部腫瘤, 腦部血管病變, 巴金森氏症和多發性硬化症等; 器質性則包含胸腔, 腹腔, 腸胃道的疾病. Cabane 等在183 個復發性打嗝個案中, 發現80…
Number of citations: 0 wd.vghtpe.gov.tw

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